Ridaifen-B - 886465-70-9

Ridaifen-B

Catalog Number: EVT-280483
CAS Number: 886465-70-9
Molecular Formula: C34H42N2O2
Molecular Weight: 510.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ridaifen-B is a synthetic compound derived from tamoxifen, classified as a selective estrogen receptor modulator (SERM) analog. [] It has demonstrated significant potential as a research tool in various scientific disciplines, including oncology, virology, and cell biology, due to its diverse biological activities. Ridaifen-B exhibits potent anti-proliferative and apoptosis-inducing effects against various cancer cell lines, including those lacking estrogen receptors. [, , ] Furthermore, it has shown promising antiviral activity, particularly against filoviruses like Ebola and Marburg. []

Tamoxifen

Compound Description: Tamoxifen is a well-established selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor-positive breast cancer. [] It functions as an estrogen antagonist, blocking the growth-promoting effects of estrogen in breast tissue. []

Relevance: Tamoxifen serves as the foundational molecule for Ridaifen-B, which is classified as a tamoxifen derivative. [, ] While both compounds share structural similarities, Ridaifen-B demonstrates a more potent growth-inhibitory effect against various tumor cells, including those lacking estrogen receptors, setting it apart from the ER-dependent action of Tamoxifen. [, , ]

Toremifene

Compound Description: Toremifene, another selective estrogen receptor modulator (SERM), has demonstrated efficacy as an Ebola virus entry inhibitor by binding to the Ebola virus glycoprotein (GP). []

Relevance: The identification of toremifene as an Ebola virus inhibitor prompted the screening of other ER ligands, leading to the discovery of Ridaifen-B's potent antiviral activity against both Ebola and Marburg viruses. [] This shared ability to inhibit viral entry highlights a potentially overlapping mechanism of action between Toremifene and Ridaifen-B, despite their distinct primary targets.

Source and Classification

Ridaifen-B is classified as a ridaifen compound, which are derivatives of tamoxifen. These compounds are notable for their unique pharmacological properties, including anti-proliferative effects on certain cancer cell lines and modulation of cannabinoid receptor activity. The synthesis of Ridaifen-B has been explored in various studies, highlighting its potential as a tool for both scientific research and therapeutic applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of Ridaifen-B involves several key reactions. One prominent method includes the use of 2-methyl-6-nitro benzoic anhydride (MNBA) for dehydration condensation reactions. This method has been shown to be effective for coupling amines with BODIPY FL, a fluorescent dye, resulting in the formation of Ridaifen-B boron dipyrromethene (RID-B-BODIPY) .

The general synthesis pathway can be summarized as follows:

  1. Starting Materials: Amino alkyl-tethered Ridaifen and BODIPY FL.
  2. Reaction Conditions: The reaction is typically conducted in solvents such as dichloromethane or N,N-dimethylformamide under controlled temperatures.
  3. Purification: After the reaction, the product is purified using techniques like preparative thin layer chromatography or silica gel column chromatography.

This synthetic approach not only facilitates the creation of Ridaifen-B but also allows for the incorporation of fluorescent markers, enhancing its utility in biological studies .

Molecular Structure Analysis

Structure and Data

Ridaifen-B possesses a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula and structural details indicate the presence of phenolic groups and aliphatic chains that are crucial for its interaction with biological targets.

  • Molecular Formula: C₁₉H₂₃N₃O₂
  • Molecular Weight: Approximately 325.41 g/mol
  • Key Functional Groups: Hydroxyl groups, aromatic rings, and aliphatic chains.

The structural representation includes various substituents that enhance its binding affinity to cannabinoid receptors .

Chemical Reactions Analysis

Reactions and Technical Details

Ridaifen-B undergoes several chemical reactions that are significant for its pharmacological activity:

  1. Binding to Cannabinoid Receptors: Ridaifen-B exhibits selective binding to CB2 receptors, influencing downstream signaling pathways related to inflammation and pain modulation.
  2. Cellular Mechanisms: In vitro studies have demonstrated that Ridaifen-B can inhibit cell proliferation in human hepatoma cells by inducing apoptosis through caspase activation pathways .
  3. Bioconjugation Reactions: The incorporation of fluorescent tags like BODIPY FL allows for cellular localization studies, providing insights into the compound's behavior within biological systems .

These reactions highlight Ridaifen-B's versatility as a research tool and its potential therapeutic implications.

Mechanism of Action

Process and Data

The mechanism of action of Ridaifen-B primarily revolves around its interaction with cannabinoid receptors:

  • CB2 Receptor Activation: Ridaifen-B acts as an agonist at CB2 receptors, leading to modulation of intracellular signaling pathways associated with inflammation and immune response.
  • Impact on Nitric Oxide Production: Studies indicate that Ridaifen-B may influence nitric oxide production in macrophages, further implicating it in anti-inflammatory processes .
  • Apoptotic Pathways: The compound has been shown to activate caspase pathways, leading to programmed cell death in cancer cells, thereby highlighting its potential as an anti-cancer agent .

These mechanisms underscore the therapeutic potential of Ridaifen-B in treating conditions related to inflammation and cancer.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ridaifen-B exhibits distinct physical and chemical properties that are relevant for its application:

  • Appearance: Typically presented as a yellow solid.
  • Melting Point: Approximately 41 °C.
  • Solubility: Soluble in organic solvents such as dichloromethane and ethyl acetate.

Additionally, spectroscopic analyses such as infrared spectroscopy provide data on functional groups present within the compound, aiding in characterization efforts .

Applications

Scientific Uses

Ridaifen-B has several promising applications in scientific research:

  1. Cancer Research: Its ability to inhibit cell proliferation makes it a candidate for further exploration in cancer therapy.
  2. Inflammation Studies: As a selective CB2 receptor agonist, it can be utilized to study inflammatory pathways and potential treatments.
  3. Fluorescent Labeling: The conjugation with BODIPY FL allows researchers to visualize cellular processes involving Ridaifen-B, facilitating studies on drug delivery and cellular uptake mechanisms .
Synthesis and Structural Evolution of Ridaifen-B

Three-Component Coupling Reaction Methodology

RID-B’s synthesis leverages an efficient Ag-catalyzed three-component coupling of aldehydes, alkynes, and amines (A³ coupling). This atom-economical method constructs its core pseudo-symmetrical scaffold in a single step [7]. Critical innovations include:

  • Catalyst Optimization: N-Heterocyclic carbene silver complexes (e.g., CatAg, 0.5–3 mol%) facilitate alkyne deprotonation and imine ion formation, achieving yields >90% [7] [9].
  • Mechanistic Insights: Density functional theory (DFT) studies reveal CatAg activates phenylacetylene via σ-bond formation, lowering the energy barrier for nucleophilic attack on the aldehyde-amine condensate [7].
  • Scalability: Microwave-assisted reactions reduce processing times from hours to minutes while maintaining ecological advantages (water as solvent) [7] [9].

This method enabled rapid diversification, yielding RID-B alongside analogs RID-C, RID-D, and RID-H with modified side chains [5] [6].

Table 2: Anti-Tumor Activity of Ridaifen Compounds Synthesized via A³ Coupling

CompoundSide Chain StructureGI₅₀ (μM) in HL-60 CellsGrowth Inhibition in JFCR39 Panel
RID-BDual pyrrolidinylethoxy0.15SF-539 (0.38 μM), LOX-IMVI (0.21 μM)
RID-CMorpholinylethoxy5.2Moderate activity
RID-DDimethylaminoethoxy>10Inactive
RID-HPyrrolidinylpropyl0.98Selective inhibition

GI₅₀ = 50% growth inhibition; Source: [6] [9]

Structural Modifications to Reduce Estrogen Receptor Affinity

To circumvent ER-dependent resistance, RID-B’s design incorporated key modifications diminishing ER binding:

  • Backbone Rigidification: The trans-stilbene core prevented TAM-like conformational flexibility, hindering optimal positioning within the ER ligand-binding domain (LBD) [8].
  • Phenyl Group Removal: Unlike TAM, RID-B lacks one aromatic ring (Ar3), disrupting hydrogen bonding with ER residues Glu353 and Arg394 [1] [10].
  • Side Chain Engineering: Pyrrolidine termini replaced TAM’s tertiary amines, increasing basicity and altering spatial orientation [1] [4].

These changes redirected RID-B’s activity toward ER-negative cancers. Biochemical assays confirmed >100-fold lower ERα binding affinity versus 4-hydroxytamoxifen, while cytotoxicity in ER⁻ cell lines (e.g., HL-60, Jurkat) remained potent (IC₅₀ < 1 μM) [1] [6]. Mitochondrial proteomics identified voltage-dependent anion channels (VDACs) as primary targets, validating ER-independent mechanisms [1] [5].

Role of Pyrrolidine Side Chains in Bioactivity

The pyrrolidine side chains are indispensable for RID-B’s unique bioactivity. Key structure-activity relationship (SAR) findings include:

  • Length Dependency: Analogs with ≤3 methylene units induced cytoprotective autophagy, while RID-B’s 4-atom linker (‑CH₂CH₂OCH₂CH₂‑) promoted apoptosis [1] [4].
  • Conformational Dynamics: Pyrrolidine’s puckered ring enables "pseudorotation," optimizing interactions with mitochondrial membranes. This 3D coverage enhances binding to apoptotic proteins like Bcl-2 [4] [9].
  • Hydrogen Bonding: Protonated pyrrolidine nitrogen forms salt bridges with phospholipid head groups, facilitating mitochondrial accumulation [4] [5]. Fluorescence microscopy with BODIPY-conjugated RID-B confirmed lysosomal and mitochondrial colocalization, dependent on intact side chains [5].
  • Apoptosis-Autophagy Switch: Shortening the alkyl spacer converted RID-B from an apoptosis inducer to an autophagy promoter, demonstrating precise control over cell death mechanisms [1].

Table 3: Impact of Side Chain Modifications on RID-B Bioactivity

ModificationAutophagy InductionApoptosis InductionMitochondrial Localization
Pyrrolidine (native RID-B)LowHighYes
Pyrrolidine (C3 linker)HighLowPartial
PiperidineModerateModerateYes
DimethylaminoNoneLowNo

Source: [1] [4] [5]

Properties

CAS Number

886465-70-9

Product Name

Ridaifen-B

IUPAC Name

1-[2-[4-[2-phenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]but-1-enyl]phenoxy]ethyl]pyrrolidine

Molecular Formula

C34H42N2O2

Molecular Weight

510.7 g/mol

InChI

InChI=1S/C34H42N2O2/c1-2-33(28-10-4-3-5-11-28)34(29-12-16-31(17-13-29)37-26-24-35-20-6-7-21-35)30-14-18-32(19-15-30)38-27-25-36-22-8-9-23-36/h3-5,10-19H,2,6-9,20-27H2,1H3

InChI Key

XQQWCGJGUHJSLR-UHFFFAOYSA-N

SMILES

CCC(=C(C1=CC=C(C=C1)OCCN2CCCC2)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5

Solubility

Soluble in DMSO

Synonyms

Ridaifen B; Ridaifen-B; RidaifenB;

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)OCCN2CCCC2)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.